Sinapultide

Descripción general

Descripción

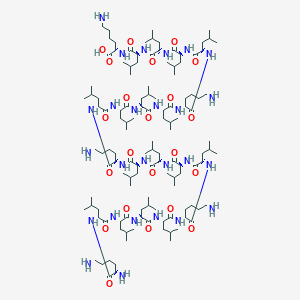

Sinapultide es un surfactante pulmonar sintético utilizado principalmente para tratar el síndrome de dificultad respiratoria infantil. Es un péptido de 21 residuos compuesto por residuos de lisina y leucina, diseñado para imitar la proteína B del surfactante pulmonar humano. El compuesto se usa a menudo en combinación con fosfolípidos como la dipalmitoilfosfatidilcolina, la palmitoiloleoil-fosfatidilglicerol y el ácido palmítico para crear el fármaco lucinactant .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis química de sinapultide implica preparar un fragmento de polipéptido y acoplarlo con una resina de polipéptido. El proceso incluye el acoplamiento por etapas de la resina de polipéptido con el fragmento de polipéptido durante tres veces, lo que da como resultado la resina de this compound. Esta resina se rompe y purifica posteriormente para obtener this compound puro .

Métodos de producción industrial

En entornos industriales, la this compound a menudo se produce utilizando la síntesis de péptidos en fase sólida. Este método permite la producción eficiente y escalable del compuesto, asegurando una alta pureza y rendimiento. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida, seguida de pasos de escisión y purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

Sinapultide experimenta principalmente reacciones de formación de enlaces peptídicos e hidrólisis. La síntesis implica reacciones de acoplamiento para formar enlaces peptídicos entre los aminoácidos. Las reacciones de hidrólisis se utilizan para escindir el péptido de la resina durante la purificación .

Reactivos y condiciones comunes

Reactivos de acoplamiento: Los carbodiimidas, como la diciclohexilcarbodiimida, se utilizan comúnmente para la formación de enlaces peptídicos.

Reactivos de escisión: El ácido trifluoroacético se utiliza a menudo para escindir el péptido de la resina.

Condiciones de purificación: La cromatografía líquida de alta resolución se emplea normalmente para purificar el producto final.

Principales productos formados

El producto principal que se forma a partir de estas reacciones es la propia this compound, que luego se formula con fosfolípidos para crear el fármaco lucinactant .

Aplicaciones Científicas De Investigación

Treatment of Infant Respiratory Distress Syndrome

Sinapultide is primarily indicated for the treatment of IRDS, a significant cause of morbidity and mortality in preterm infants due to surfactant deficiency. The FDA approved Lucinactant, a formulation containing this compound, for clinical use in 2012. Clinical studies have demonstrated that Lucinactant significantly reduces the incidence of respiratory distress syndrome compared to other treatments .

Clinical Study Insights:

- A pivotal trial showed that Lucinactant administration led to a reduction in the incidence of respiratory distress syndrome by approximately 17% compared to standard treatments .

- Follow-up studies indicated that infants treated with Lucinactant had lower mortality rates associated with respiratory distress compared to those receiving alternative therapies .

Anti-Inflammatory Properties

Recent research has explored the anti-inflammatory effects of this compound beyond its surfactant properties. Studies have shown that this compound-loaded microbubbles combined with ultrasound treatment can significantly reduce inflammatory cytokines in models of acute lung injury induced by lipopolysaccharides (LPS) .

Key Findings:

- Treatment with this compound-loaded microbubbles resulted in decreased levels of interleukin-6 and tumor necrosis factor-alpha, indicating a reduction in inflammation .

- The combination therapy improved lung tissue morphology and function, suggesting potential applications in treating various lung injuries beyond IRDS .

Safety Profile

The safety profile of this compound has been evaluated through various preclinical and clinical studies. The combination of this compound-loaded microbubbles with ultrasound treatment demonstrated a favorable safety profile, with no significant adverse effects reported in animal models .

Safety Assessment:

Mecanismo De Acción

Sinapultide funciona imitando la actividad de la proteína B del surfactante pulmonar humano. Reduce la tensión superficial en la interfaz aire-líquido de las superficies alveolares durante la respiración, estabilizando los alvéolos contra el colapso. Esta acción facilita la expansión de los alvéolos y permite un intercambio gaseoso eficiente. El compuesto también posee propiedades antiinflamatorias y mejora la defensa del huésped contra las infecciones .

Comparación Con Compuestos Similares

Compuestos similares

Lucinactant: Contiene sinapultide y se utiliza para aplicaciones médicas similares.

Exosurf: Un surfactante sintético de generación anterior que no contiene proteínas surfactantes.

Surfactantes derivados de animales: Como Survanta y Curosurf, que contienen proteínas específicas pero se derivan de fuentes animales.

Singularidad

This compound es único en que es un péptido completamente sintético diseñado para imitar los atributos esenciales de la proteína B del surfactante pulmonar humano. A diferencia de los surfactantes derivados de animales, las formulaciones a base de this compound no conllevan el riesgo de transmitir enfermedades de origen animal y no están limitadas por la disponibilidad de fuentes animales .

Actividad Biológica

Sinapultide, also known as KL4 peptide, is a synthetic peptide designed to mimic the human surfactant protein B (SP-B). Its primary application is in the treatment of respiratory distress syndrome (RDS) and other pulmonary conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and safety profile, supported by relevant case studies and research findings.

This compound functions by enhancing lung function through several mechanisms:

- Mimicking Surfactant Proteins : this compound mimics SP-B, which is crucial for reducing surface tension in the alveoli, thus preventing alveolar collapse and improving gas exchange .

- Anti-inflammatory Properties : Studies indicate that this compound reduces inflammation by inhibiting neutrophil transmigration into the alveoli, thereby decreasing lung injury and permeability .

- Cytokine Regulation : this compound has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of lung injury, suggesting its role in modulating inflammatory responses .

Therapeutic Efficacy

This compound has been evaluated in various clinical and preclinical studies for its effectiveness in treating RDS and other pulmonary disorders. Below are key findings from significant studies:

1. Clinical Trials

- Lucinactant vs. Other Surfactants : In a multicenter randomized controlled trial comparing lucinactant (which contains this compound) to traditional surfactants like beractant and colfosceril, lucinactant demonstrated a lower mortality rate at one year corrected age (19.4% vs. 24.2% for poractant) among very preterm infants .

- Safety Profile : The trials reported adverse events primarily related to prematurity rather than this compound itself, indicating a favorable safety profile .

2. Preclinical Studies

- Animal Models : In murine models of acute lung injury induced by lipopolysaccharides (LPS), this compound-loaded microbubbles combined with ultrasound treatment significantly improved lung function metrics such as wet/dry weight ratios and reduced inflammatory cytokine levels compared to control groups .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A cohort study involving preterm infants treated with lucinactant showed rapid improvements in oxygenation levels (FiO2) within hours post-treatment. Most infants exhibited sustained improvements without significant adverse effects .

- Case Study 2 : In another study focusing on very low birth weight infants receiving this compound-based treatments, the incidence of RDS was significantly lower compared to historical controls treated with non-peptide surfactants .

Safety Profile

The safety of this compound has been assessed through various studies:

- Adverse Events : The most common adverse events were related to prematurity complications rather than direct effects of this compound. Serious adverse events were rare .

- Toxicology Studies : Nonclinical studies indicated respiratory distress as a common finding but did not attribute this directly to this compound administration, suggesting that its safety profile is comparable to existing surfactants used in clinical practice .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRXSYRKZHJHX-TWXHAJHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H238N26O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160707 | |

| Record name | Sinapultide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Endogenous pulmonary surfactant lowers surface tension at the air-liquid interface of the alveolar surfaces during respiration and stabilizes the alveoli against collapse at resting transpulmonary pressures. A deficiency of pulmonary surfactant in premature infants results in RDS. Surfaxin, the drug in which this protein is included, compensates for the deficiency of surfactant and restores surface activity to the lungs of these infants. To explore the mechanisms of protection that this sinapultide offers against RDS, in vitro assays were performed with human and murine endothelial cell monolayers, and polymorphonuclear leukocyte (PMN) transmigration in the presence or absence of KL(4)-surfactant or lipid controls was studied. Based on morphology, histopathology, white blood cell count, percentage of PMNs, and protein concentration in bronchoalveolar lavage fluid, the results that showed KL(4)-surfactant, blocked neutrophil influx into alveoli and thus prevented lung injury. Additionally, in vitro assays demonstrated KL(4)-surfactant decreased neutrophil transmigration at the endothelial cell level. KL(4)-surfactant diminished inflammation and lung permeability when compared with controls in both mouse models of lung injury. Evidence suggests the anti-inflammatory mechanism of the KL(4)-peptide is achieved through inhibition of PMN transmigration through the endothelium. | |

| Record name | Sinapultide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

138531-07-4 | |

| Record name | Sinapultide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapultide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sinapultide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.